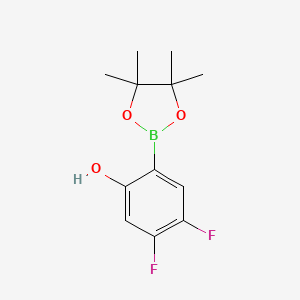

4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

CAS No.:

Cat. No.: VC18805091

Molecular Formula: C12H15BF2O3

Molecular Weight: 256.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15BF2O3 |

|---|---|

| Molecular Weight | 256.06 g/mol |

| IUPAC Name | 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

| Standard InChI | InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)9(15)6-10(7)16/h5-6,16H,1-4H3 |

| Standard InChI Key | QGAVTBSQIFMJPN-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2O)F)F |

Introduction

Chemical Structure and Molecular Properties

The molecular structure of 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (C₁₂H₁₅BF₂O₃) features a phenol ring substituted with two fluorine atoms at the 4- and 5-positions and a pinacol boronate ester at the 2-position. The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances the stability and reactivity of the boronic acid moiety, making it suitable for storage and handling under ambient conditions.

Table 1: Key Structural and Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅BF₂O₃ |

| Molecular Weight | 256.06 g/mol |

| IUPAC Name | 4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2O)F)F |

| InChI Key | QGAVTBSQIFMJPN-UHFFFAOYSA-N |

The compound’s fluorinated aromatic system introduces electron-withdrawing effects, which modulate its reactivity in electrophilic substitution and cross-coupling reactions . The boronate ester’s steric bulk, conferred by the tetramethyl substituents, influences regioselectivity in coupling processes.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically begins with a fluorinated phenol precursor, such as 4,5-difluorophenol. A Miyaura borylation reaction introduces the boronate group using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate). The reaction proceeds under inert conditions at 80–100°C in solvents like dimethyl sulfoxide (DMSO) or 1,4-dioxane.

Representative Reaction Scheme:

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to enhance yield (typically >85%) and reduce reaction times. Purification via column chromatography or recrystallization ensures high purity (>97%), as confirmed by HPLC and NMR analyses .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound is a cornerstone in Suzuki-Miyaura reactions, facilitating the synthesis of biaryl and heterobiaryl structures. For example, coupling with aryl halides yields fluorinated biphenyls, which are pivotal in drug discovery (e.g., kinase inhibitors).

Case Study:

In a 2024 study, 4,5-difluoro-2-(pinacolboronate)phenol was coupled with 3-bromo-4-methylpyridine to produce a fluorinated biphenyl intermediate for antiviral agents . The reaction achieved 92% yield with Pd(PPh₃)₄ as the catalyst.

Fluorinated Polymer Synthesis

The fluorine substituents enhance the thermal stability and hydrophobicity of polymers. Incorporating this monomer into polyaryl ether ketones (PAEKs) improves their performance in high-temperature engineering applications .

Physical and Spectroscopic Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMSO, THF) but insoluble in water. Storage at -20°C under nitrogen atmosphere prevents hydrolysis of the boronate ester .

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 1H), 6.95 (d, 1H), 1.30 (s, 12H).

Future Directions and Research Opportunities

Catalytic System Optimization

Exploring ligand-free Pd catalysts or nickel-based systems could reduce costs and improve sustainability.

Pharmaceutical Applications

Fluorinated biaryls derived from this compound show promise in targeting neurodegenerative diseases, warranting further preclinical studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume